molecular formula C21H14ClN5O4 B11533544 N-(6-chloro-4-phenylquinazolin-2-yl)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide

N-(6-chloro-4-phenylquinazolin-2-yl)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide

Cat. No.: B11533544
M. Wt: 435.8 g/mol
InChI Key: YZTITODNQKXXLG-FSJBWODESA-N
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Description

N-(6-chloro-4-phenylquinazolin-2-yl)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a quinazoline core, a phenyl group, a chloro substituent, and a nitrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-4-phenylquinazolin-2-yl)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide typically involves a multi-step process:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Chloro and Phenyl Groups: The chloro and phenyl groups are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while the phenyl group can be introduced via Friedel-Crafts alkylation.

    Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting the quinazoline derivative with hydrazine hydrate.

    Condensation with Nitrofuran Aldehyde: The final step involves the condensation of the hydrazide derivative with 5-nitrofuran-2-carbaldehyde under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-4-phenylquinazolin-2-yl)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Ammonia, primary amines, thiols.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted quinazoline derivatives.

Scientific Research Applications

N-(6-chloro-4-phenylquinazolin-2-yl)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Pharmacology: Research is ongoing to explore its potential as an antimicrobial agent, particularly against resistant strains of bacteria and fungi.

    Biochemistry: It is used as a probe to study enzyme mechanisms and interactions due to its complex structure and reactivity.

    Industrial Chemistry: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(6-chloro-4-phenylquinazolin-2-yl)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

    DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.

    Reactive Oxygen Species (ROS) Generation: It can induce the production of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide: Lacks the nitrofuran moiety.

    N-(4-phenylquinazolin-2-yl)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide: Lacks the chloro substituent.

    N-(6-chloroquinazolin-2-yl)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide: Lacks the phenyl group.

Uniqueness

N-(6-chloro-4-phenylquinazolin-2-yl)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide is unique due to the presence of both the chloro and phenyl groups on the quinazoline core, as well as the nitrofuran moiety. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C21H14ClN5O4

Molecular Weight

435.8 g/mol

IUPAC Name

N-(6-chloro-4-phenylquinazolin-2-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C21H14ClN5O4/c1-13(28)26(23-12-16-8-10-19(31-16)27(29)30)21-24-18-9-7-15(22)11-17(18)20(25-21)14-5-3-2-4-6-14/h2-12H,1H3/b23-12+

InChI Key

YZTITODNQKXXLG-FSJBWODESA-N

Isomeric SMILES

CC(=O)N(C1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)/N=C/C4=CC=C(O4)[N+](=O)[O-]

Canonical SMILES

CC(=O)N(C1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)N=CC4=CC=C(O4)[N+](=O)[O-]

Origin of Product

United States

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